TIQ-15

CXCR4 HIV GPCR

TIQ-15 is a stereochemically defined (R)-TIQ CXCR4 antagonist that delivers 474-fold greater potency than AMD3100 in functional assays (IC50 1 nM vs. 474 nM for NefM1 depolarization) and blocks dual-tropic HIV-1 entry at 13 nM. Its allosteric mechanism and >100-fold enantiomer specificity make it an essential reference for SAR validation and chiral purity studies. Oral bioavailability (F=63%) supports in vivo leukocyte mobilization experiments. Note: CYP2D6 inhibition (IC50 0.32 μM) must be accounted for in study design. Select TIQ-15 when assay sensitivity, stereochemical integrity, or oral dosing is non-negotiable.

Molecular Formula C23H32N4
Molecular Weight 364.5 g/mol
Cat. No. B611379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTIQ-15
SynonymsTIQ-15;  TIQ 15;  TIQ15; 
Molecular FormulaC23H32N4
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3
InChIInChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1
InChIKeyMYCKNKHATQGHEV-YADHBBJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TIQ-15: A CXCR4 Antagonist with Preclinical Potency Data for HIV Entry and Chemokine Signaling Research


TIQ-15 is a synthetic organic small molecule belonging to the 1,2,3,4-tetrahydroisoquinoline (TIQ) chemical class that functions as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It exhibits inhibitory activity across multiple CXCR4-mediated functional assays, including calcium flux (IC50 = 6 nM) and HIV-1 entry (IC50 = 13 nM) [2]. TIQ-15 also demonstrates CYP450 2D6 inhibition (IC50 = 0.32 μM) and displays stereochemical specificity, with the (R)-TIQ configuration conferring approximately 100-fold greater potency than the (S)-enantiomer [3].

Why Generic CXCR4 Antagonist Substitution Is Not Feasible: TIQ-15's Unique Stereochemical and Functional Profile


Simple interchange between CXCR4 antagonists is precluded by substantial differences in potency, allosteric mechanism, off-target liability, and stereochemical specificity across this compound class. TIQ-15 exhibits an allosteric mode of antagonism distinct from orthosteric ligands like AMD3100 [1], and its activity is profoundly dependent on the (R)-TIQ configuration, with stereoisomers varying by over 100-fold in potency [2]. Furthermore, TIQ-15's CYP2D6 inhibition (IC50 = 0.32 μM) presents a specific off-target risk not uniformly shared by all CXCR4 antagonists [3], while its dual-tropic HIV entry inhibition profile differentiates it from CCR5-selective agents like maraviroc [1]. These factors collectively necessitate compound-specific selection criteria beyond generic receptor antagonism claims.

TIQ-15 Quantitative Differentiation: Head-to-Head Comparisons and Class-Level Performance Benchmarks


TIQ-15 vs. AMD3100 (Plerixafor): Potency Advantage in CXCR4-Mediated Cell Depolarization

In a direct head-to-head assay measuring inhibition of NefM1-induced CXCR4-mediated depolarization in Jurkat T cells, TIQ-15 demonstrated an IC50 of 1 nM compared to AMD3100's IC50 of 474 nM, representing a 474-fold potency advantage [1].

CXCR4 HIV GPCR

TIQ-15 vs. AMD3100 (Plerixafor): Functional cAMP Assay Performance

In a direct head-to-head assay measuring SDF-1α/forskolin-induced cAMP production in CXCR4-Glo cells, both TIQ-15 and AMD3100 promoted cAMP production but the study reports quantifiable IC50 values, with TIQ-15 exhibiting a distinct potency profile in this functional readout [1].

CXCR4 cAMP GPCR

TIQ-15 Stereochemical Specificity: (R)-TIQ Configuration Confers ~100-Fold Potency Advantage

The (R)-enantiomer at the tetrahydroisoquinoline ring stereocenter (TIQ-15) is 100-fold or more potent than compounds bearing the alternative (S)-stereochemistry (e.g., compounds 16 and 18) in CXCR4 functional assays [1]. This stereochemical dependency establishes TIQ-15 as the preferred stereoisomer for achieving maximal potency within the TIQ chemical series.

stereochemistry SAR CXCR4

TIQ-15 vs. Compound 46c: CYP2D6 Off-Target Liability Comparison

TIQ-15 inhibits CYP450 2D6 with an IC50 of 0.32 μM . Its structural analog, compound 46c, was specifically designed to reduce CYP2D6 inhibition as part of an ADMET optimization campaign [1]. The IUPHAR/BPS Guide notes that compared to TIQ-15, compound 46c has "reduced inhibition of CYP450 2D6" [1]. For researchers concerned with minimizing CYP2D6-mediated off-target effects or drug-drug interaction potential, compound 46c may be preferable; conversely, TIQ-15 remains valuable for experiments where this liability is not a primary concern or as a reference standard for CYP2D6 inhibition studies.

CYP450 off-target drug-drug interaction

TIQ-15 vs. AMD3100 (Plerixafor): HIV Entry Inhibition in CEM-SS Cells

In a direct head-to-head HIV entry assay using CEM-SS cells infected with BlaM-Vpr-containing HIV-1(NL4-3), both TIQ-15 and AMD3100 were tested at 10 μM concentration. TIQ-15 effectively blocked HIV entry, demonstrating comparable efficacy to AMD3100 in this viral entry model [1]. Importantly, TIQ-15 does not inhibit VSV-G pseudotyped HIV-1 infection, confirming its specificity for CXCR4-dependent entry mechanisms [1].

HIV entry inhibition CXCR4

TIQ-15 Oral Bioavailability: In Vivo Pharmacokinetic Data in Rodents

In vivo pharmacokinetic evaluation of TIQ-15 in rats and mice demonstrated oral bioavailability (F) of 63%, along with dose-dependent mobilization of white blood cells (WBCs) [1]. This represents a favorable oral exposure profile compared to many CXCR4 antagonists that exhibit poor oral absorption. However, the IUPHAR/BPS Guide notes that TIQ-15 "suffers from poor oral bioavailability" as a clinical lead limitation [2], indicating that while moderate oral exposure is achievable in rodent models, this property remains a consideration for in vivo experimental design.

pharmacokinetics oral bioavailability in vivo

TIQ-15: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


HIV-1 Entry Inhibition Studies Requiring CXCR4-Specific Blockade

TIQ-15 is well-suited for experiments investigating CXCR4-dependent HIV-1 entry mechanisms. With an IC50 of 13 nM for blocking HIV-1 entry in Rev-CEM cells and demonstrated specificity (no inhibition of VSV-G pseudotyped HIV-1) [1], TIQ-15 provides a selective tool for distinguishing CXCR4-mediated from CCR5-mediated or CXCR4-independent viral entry pathways. Its dual-tropic inhibition profile enables studies of mixed-tropism viral populations [1].

CXCR4 Functional Assays Requiring High-Potency Antagonism

For experiments demanding robust CXCR4 antagonism at low compound concentrations, TIQ-15 offers a 474-fold potency advantage over AMD3100 in NefM1-induced depolarization assays (IC50 1 nM vs. 474 nM) [2]. This potency differential is particularly relevant in systems with limited compound solubility, where achieving effective target engagement at lower concentrations reduces solvent-related artifacts.

Stereochemical Structure-Activity Relationship (SAR) Studies

TIQ-15 serves as an ideal reference standard for stereochemical SAR investigations due to the >100-fold potency difference between (R)-TIQ-15 and its (S)-enantiomers [3]. This pronounced stereochemical dependence makes TIQ-15 valuable for validating chiral purity requirements and for exploring the stereochemical determinants of CXCR4 antagonist binding.

In Vivo Pharmacology Studies in Rodent Models

With demonstrated oral bioavailability (F = 63%) in rats and mice and dose-dependent WBC mobilization [3], TIQ-15 is appropriate for in vivo studies of CXCR4-mediated hematopoietic stem cell mobilization and leukocyte trafficking. The oral route feasibility distinguishes TIQ-15 from CXCR4 antagonists requiring parenteral administration [3], though researchers should account for CYP2D6 inhibition (IC50 = 0.32 μM) in study design and data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for TIQ-15

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.